molecular formula C17H18N2O3 B4978435 (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

(2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B4978435
M. Wt: 298.34 g/mol
InChI Key: CXDMETCDGABSDK-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol, also known as DMMDA-2, is a chemical compound with potential applications in scientific research. It belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. In

Mechanism of Action

The exact mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to act as a partial agonist at serotonin receptors and a full agonist at dopamine receptors. It may also affect other neurotransmitter systems in the brain, such as the noradrenergic system. These effects may contribute to its psychoactive properties.
Biochemical and Physiological Effects:
(2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to produce a range of biochemical and physiological effects. It has been reported to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its mood-enhancing and stimulating effects. It has also been shown to produce hallucinogenic effects, such as visual distortions and altered perception of time.

Advantages and Limitations for Lab Experiments

One advantage of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol for lab experiments is its potential to selectively activate specific receptors in the brain. This can provide insight into the role of these receptors in various physiological and behavioral processes. However, its psychoactive effects may also pose a limitation, as they can interfere with the interpretation of results and make it difficult to separate the effects of the compound from other factors.

Future Directions

There are several future directions for research on (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research is its potential as a tool for studying the role of specific neurotransmitter systems in the brain. Further studies are also needed to fully understand its mechanism of action and the long-term effects of its use.
In conclusion, (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol is a chemical compound with potential applications in scientific research. Its synthesis method has been described in detail in scientific literature, and it has been shown to have affinity for various receptors in the brain. While its psychoactive effects may pose limitations for lab experiments, it has the potential to provide valuable insights into the role of specific neurotransmitter systems in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol involves several steps, including the preparation of 2,3-dimethoxyphenylacetonitrile, followed by the reduction of the nitrile to the corresponding amine. The amine is then reacted with 1-methyl-1H-benzimidazole-2-carbaldehyde to yield (2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol. The synthesis method has been described in detail in scientific literature and can be carried out in a laboratory setting.

Scientific Research Applications

(2,3-dimethoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various receptors in the brain, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the effects of these receptors on brain function and behavior.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(1-methylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19-13-9-5-4-8-12(13)18-17(19)15(20)11-7-6-10-14(21-2)16(11)22-3/h4-10,15,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDMETCDGABSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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